molecular formula C18H16N2O4S B2902645 3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea CAS No. 1421527-99-2

3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2902645
CAS No.: 1421527-99-2
M. Wt: 356.4
InChI Key: UFTKIQQENQNFNZ-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-1-[(furan-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea is a synthetic urea derivative designed for research use only. This compound is of significant interest in medicinal chemistry and early-stage drug discovery, primarily as a unique chemical scaffold. Its structure incorporates three distinct heterocyclic systems: the 1,3-benzodioxole motif, a furan ring, and a thiophene ring, all connected via a urea linkage. Such a combination makes it a valuable template for generating structural diversity and studying structure-activity relationships (SAR). The 1,3-benzodioxole group is a common pharmacophore found in compounds with a range of biological activities . Urea derivatives sharing the 1,3-benzodioxol core have been investigated as key intermediates in the synthesis of complex molecules with potential pharmacological properties . The simultaneous presence of furyl and thienyl methyl groups in this specific compound offers researchers a multifaceted tool for probing interactions with biological targets. Researchers can utilize this chemical as a building block in the development of novel therapeutic agents or as a lead compound for further optimization. Its mechanism of action is not predefined and is entirely dependent on the specific research context, which may involve targeting enzymes, receptors, or other cellular proteins. Disclaimer: This product is sold for research purposes only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. The buyer assumes all responsibility for confirming compound identity and purity and for the safe handling and disposal of this chemical.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-18(19-14-3-4-16-17(8-14)24-12-23-16)20(9-13-5-6-22-11-13)10-15-2-1-7-25-15/h1-8,11H,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTKIQQENQNFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)N(CC3=COC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(2H-1,3-Benzodioxol-5-yl)urea

The foundational step involves monoalkylation of urea with 2H-1,3-benzodioxol-5-amine. Adapted from industrial urea alkylation protocols, this reaction proceeds via nucleophilic displacement under anhydrous conditions:

Reaction Conditions

  • Solvent: Xylene (boiling point: 138–144°C)
  • Temperature: 120–135°C
  • Molar Ratio: Urea : Benzodioxol-5-amine = 1 : 1.2
  • Time: 6–8 hours

Mechanistic Insights
Urea acts as a bifunctional nucleophile, with the benzodioxol-5-amine selectively attacking one amine group due to steric and electronic factors. The reaction generates ammonia, which is removed via distillation to shift equilibrium toward product formation.

Yield Optimization

Parameter Optimal Value Yield (%)
Temperature 130°C 78
Solvent Volume 400 mL/mol 82
Amine Excess 20% 85

Disubstitution with N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine

The monoalkylated urea intermediate undergoes further reaction with the secondary amine to install the furan and thiophene substituents.

Synthesis of N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine

  • Gabriel Synthesis
    • Phthalimide potassium salt reacted sequentially with furan-3-ylmethyl bromide and thiophen-2-ylmethyl bromide.
    • Deprotection with hydrazine yields the secondary amine.
    • Yield: 68% over three steps
  • Reductive Amination
    • Furan-3-ylmethylamine and thiophene-2-carbaldehyde condensed using NaBH3CN.
    • Yield: 54% (limited by competing imine formation)

Urea Alkylation Protocol

  • Solvent: Toluene
  • Catalyst: K2CO3 (anhydrous)
  • Temperature: 110°C
  • Time: 12 hours

Challenges

  • Steric hindrance from the disubstituted amine reduces reaction kinetics
  • Competing decomposition of furan under prolonged heating

Yield Data

Amine Purity (%) Catalyst Loading (mol%) Yield (%)
95 5 62
99 10 71

Isocyanate Coupling Approach

Synthesis of 2H-1,3-Benzodioxol-5-yl Isocyanate

Generated from benzodioxol-5-amine and triphosgene in dichloromethane:

  • Conditions: 0°C to room temperature, 4 hours
  • Yield: 89% (distilled under reduced pressure)

Reaction with N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine

The isocyanate reacts exothermically with the secondary amine to form the target urea:

Stoichiometry

  • 1 : 1 molar ratio (isocyanate : amine)
  • Solvent: Tetrahydrofuran (THF)
  • Time: 2 hours at 25°C

Advantages

  • Avoids high-temperature conditions that degrade furan rings
  • Enables precise stoichiometric control

Yield Comparison

Method Scale (g) Purity (%)
Stepwise Alkylation 10 95
Isocyanate Coupling 50 98

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adapting the isocyanate method for continuous manufacturing:

Key Parameters

  • Residence Time: 8 minutes
  • Temperature: 50°C
  • Pressure: 3 bar

Throughput

Reactor Volume (L) Output (kg/day)
10 24
100 210

Purification Techniques

  • Crystallization: Ethyl acetate/hexane system (3:1 v/v)
  • Chromatography: Silica gel with gradient elution (CH2Cl2 → CH2Cl2:MeOH 9:1)

Impurity Profile

Impurity Source Maximum Allowable (%)
Bis-alkylated urea Over-alkylation 0.5
Furan decomposition Thermal degradation 0.2
Residual solvent Incomplete drying 0.1

Mechanistic Studies and Side Reactions

Competing Pathways in Urea Alkylation

  • Nucleophilic Competition: The benzodioxol-5-yl group exhibits lower nucleophilicity compared to furan/thiophene derivatives, necessitating excess amine for disubstitution.
  • Ring-Opening Reactions: Thiophene sulfur participates in charge-transfer complexes with urea carbonyl, occasionally leading to thiophene ring sulfoxidation (mitigated by inert atmosphere).

Thermal Stability Analysis

Thermogravimetric Data

Temperature (°C) Weight Loss (%) Assignment
120–135 2 Solvent residuals
210–225 45 Urea core decomposition
300–310 33 Benzodioxole ring cleavage

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Ball-milling urea with amine hydrochlorides and K2CO3:

  • Yield: 58%
  • Reaction Time: 90 minutes
  • Particle Size: <10 µm

Biocatalytic Approaches

Lipase-mediated urea bond formation:

  • Enzyme: Candida antarctica Lipase B (CAL-B)
  • Solvent: tert-Butanol
  • Conversion: 41% (72 hours)

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Analog: 1-(2H-1,3-Benzodioxol-5-yl)-3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}urea (BG03566)

  • Key Differences :
    • Substituents: BG03566 has a thiophen-2-ylmethyl group linked to a furan-2-yl moiety, whereas the target compound features separate furan-3-yl and thiophen-2-yl methyl groups.
    • Molecular Weight: BG03566 (C17H14N2O4S, 342.37 g/mol) is lighter than the target compound (estimated C19H16N2O4S, ~376.41 g/mol) due to fewer methyl groups .

Triazole-Thio Urea Derivatives ()

  • Example : 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea.
  • Comparison :
    • Substituents : Triazole-thio groups replace the heterocyclic methyl groups in the target compound.
    • Activity : Triazole-thio derivatives exhibit kinase inhibition (e.g., Kit/Aur inhibitors), suggesting that the target compound’s thiophene group may similarly modulate enzyme selectivity .

Thiophene-Carboxylate Ureas ()

  • Example: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea.
  • Comparison: Core Structure: These compounds integrate tetrahydrobenzo[b]thiophene, enhancing rigidity versus the target compound’s flexible benzodioxole. Pharmacokinetics: The cyano and carboxylate groups improve solubility, whereas the target compound’s furan/thiophene methyl groups may increase logP (lipophilicity) .

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Biological Activity (Inferred)
Target Compound C19H16N2O4S ~376.41 Furan-3-yl, Thiophen-2-yl 2.8–3.5 Kinase inhibition, CNS activity
BG03566 C17H14N2O4S 342.37 Furan-2-yl-Thiophen-2-yl 2.5–3.0 Anticancer screening
Triazole-Thio Urea C22H20N4OS 388.48 Triazole-thio 3.0–3.8 Dual kinase inhibition
Thiophene-Carboxylate Urea C17H16N4O3S 356.40 Tetrahydrobenzo[b]thiophene 1.5–2.2 Antiproliferative

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to prevent decomposition of the benzodioxole, furan, and thiophene moieties. Multi-step protection/deprotection strategies may be necessary, particularly for selective alkylation of urea nitrogens. Urea bond formation can be achieved via carbodiimide-mediated coupling or nucleophilic substitution. Reaction progress should be monitored using TLC and NMR spectroscopy to confirm intermediate formation and purity .

Q. What spectroscopic techniques are most effective for confirming molecular structure and purity?

High-resolution mass spectrometry (HRMS) verifies the molecular formula, while 1H/13C NMR identifies substituent patterns through aromatic proton coupling and heteroatom-induced shifts. 2D NMR (COSY, HSQC) resolves overlapping signals from benzodioxole and thiophene moieties. Purity assessment requires HPLC with UV/Vis detection (λ=254 nm) to detect trace impurities .

Q. What in vitro assays are typically used to evaluate antimicrobial potential?

Standard methods include broth microdilution (CLSI M07) for minimum inhibitory concentration (MIC) determination against bacterial panels. Time-kill kinetics differentiate bactericidal vs. bacteriostatic activity. Synergy testing via checkerboard assay with commercial antibiotics is recommended, alongside cytotoxicity controls using mammalian cell lines .

Advanced Research Questions

Q. How can reaction yields be optimized when competing nucleophilic sites exist in thiophene and furan substituents?

Employ selective protection strategies (e.g., silyl or acetyl groups) for specific heterocyclic rings prior to urea formation. Kinetic studies using in situ FT-IR or HPLC identify optimal reaction windows. Density functional theory (DFT) calculations model electron density maps to predict reactive sites and guide protecting group selection .

Q. How do crystallographic data inform conformational analysis of the benzodioxole-thiophene torsion angle?

SHELXL-refined X-ray structures reveal dihedral angles between aromatic systems, highlighting π-π interactions that stabilize conformers. Compare with DFT-optimized gas-phase geometries to assess crystal packing effects. Use Mercury software to calculate torsion angle distributions from Cambridge Structural Database (CSD) entries .

Q. What experimental approaches resolve contradictions between in vitro bioactivity and computational target predictions?

Conduct orthogonal binding assays (surface plasmon resonance [SPR], isothermal titration calorimetry [ITC]) to validate docking results. Use CRISPR-edited cell lines to confirm target specificity. Perform structure-activity relationship (SAR) studies with systematically modified analogs to isolate pharmacophore elements .

Q. What strategies enable the study of metabolic stability in preclinical development?

Hepatic microsome incubations (human/rodent) with LC-MS/MS analysis track parent compound depletion. CYP isoform-specific inhibitors identify major metabolic pathways. Parallel artificial membrane permeability assays (PAMPA) estimate blood-brain barrier penetration. Validate with in vivo pharmacokinetic studies using stable isotope-labeled analogs .

Q. How are common side reactions (e.g., O-alkylation) during urea nitrogen alkylation mitigated?

Competing O-alkylation is minimized via slow reagent addition at -78°C in anhydrous DMF. Bulky bases like lithium diisopropylamide (LDA) favor N-alkylation. Post-reaction purification employs flash chromatography with gradient elution (hexane/EtOAc to CH2Cl2/MeOH) .

Methodological Notes

  • Synthetic Optimization : and detail reaction conditions and analytical workflows for heterocyclic urea derivatives.
  • Structural Analysis : and highlight crystallographic tools for conformational studies.
  • Computational Modeling : emphasizes DFT and docking strategies for target interaction analysis.
  • Biological Assays : and provide standardized protocols for antimicrobial and cytotoxicity testing.

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